molecular formula C15H9ClI2N2O B11984408 3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone CAS No. 302913-49-1

3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone

Cat. No.: B11984408
CAS No.: 302913-49-1
M. Wt: 522.50 g/mol
InChI Key: QYCBEQSKODLGLU-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine and iodine atoms in the structure of this compound adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzylamine and 6,8-diiodo-4(3H)-quinazolinone.

    Condensation Reaction: The 2-chlorobenzylamine is reacted with 6,8-diiodo-4(3H)-quinazolinone under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create new molecules with potential biological activities.

    Biology: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorobenzyl)-4(3H)-quinazolinone: Lacks the iodine atoms, which may result in different biological activities.

    6,8-Diiodo-4(3H)-quinazolinone: Lacks the 2-chlorobenzyl group, which may affect its chemical properties and biological activities.

    3-(2-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone: Contains a bromine atom instead of chlorine, which may influence its reactivity and biological

Properties

CAS No.

302913-49-1

Molecular Formula

C15H9ClI2N2O

Molecular Weight

522.50 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-6,8-diiodoquinazolin-4-one

InChI

InChI=1S/C15H9ClI2N2O/c16-12-4-2-1-3-9(12)7-20-8-19-14-11(15(20)21)5-10(17)6-13(14)18/h1-6,8H,7H2

InChI Key

QYCBEQSKODLGLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3I)I)Cl

Origin of Product

United States

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